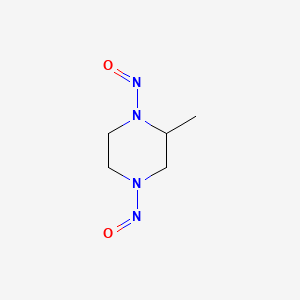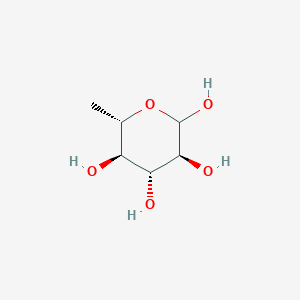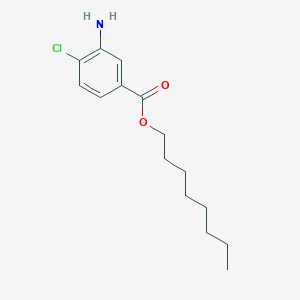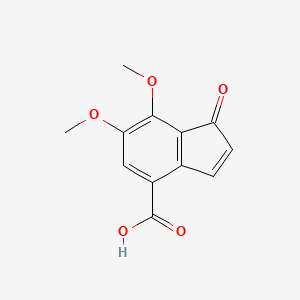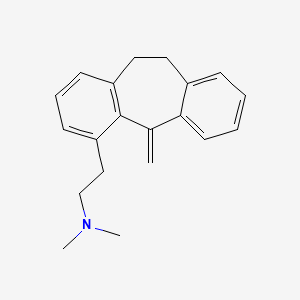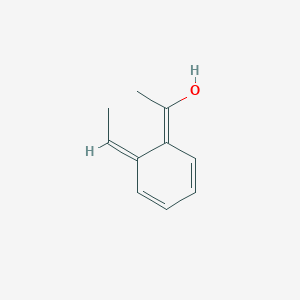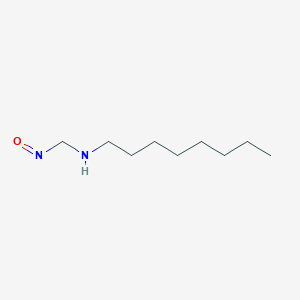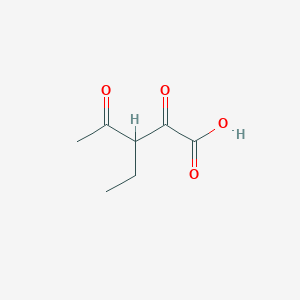
3-ethyl-2,4-dioxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2,4-dioxopentanoic acid is an organic compound that belongs to the class of α-ketocarboxylic acids It is characterized by the presence of two keto groups at the 2 and 4 positions and an ethyl group at the 3 position of the pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
3-ethyl-2,4-dioxopentanoic acid can be synthesized through the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles. The reaction typically involves the use of oxalyl chloride to prepare the intermediate compound, which then reacts with the nucleophiles under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve high-quality product.
化学反应分析
Types of Reactions
3-ethyl-2,4-dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups or the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-ethyl-2,4-dioxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-ethyl-2,4-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This can lead to the modulation of enzyme activities, signaling pathways, and other cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
3-ethyl-2,4-dioxopentanoic acid can be compared with other similar compounds, such as:
2,4-dioxopentanoic acid: Lacks the ethyl group at the 3 position, resulting in different chemical properties and reactivity.
3-methyl-2,4-dioxopentanoic acid: Has a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.
2,4-dioxopentanedioic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different chemical environments.
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
3-ethyl-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(4(2)8)6(9)7(10)11/h5H,3H2,1-2H3,(H,10,11) |
InChI 键 |
SAVSPYNBEDNWBC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


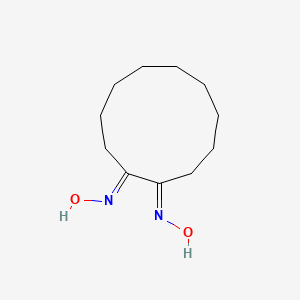
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
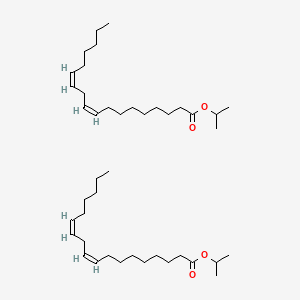
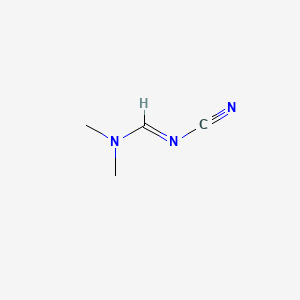
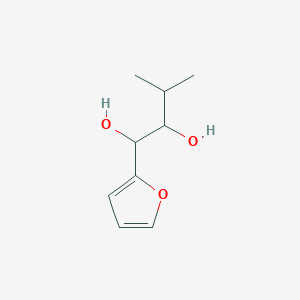
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
